2,2,5,5-tetramethylpyrrolidin-3-ol
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Overview
Description
2,2,5,5-Tetramethylpyrrolidin-3-ol is a sterically hindered five-membered heterocyclic compound It is characterized by its unique structure, where the pyrrolidine ring is substituted with four methyl groups at the 2 and 5 positions, and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetramethylpyrrolidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,5,5-tetramethylpyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3 position. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and hydroxylation steps. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5,5-Tetramethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 2,2,5,5-tetramethylpyrrolidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate enzymatic activities, receptor binding, and other biological processes.
Comparison with Similar Compounds
2,2,5,5-Tetramethylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxy-2,2,5,5-tetramethylpyrrolidine: Similar structure but with variations in the position of the hydroxyl group.
2,2,5,5-Tetramethylpyrrolidin-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness: 2,2,5,5-Tetramethylpyrrolidin-3-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its steric hindrance and conformational flexibility make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
19805-79-9 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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